molecular formula C23H25N3O3S B2633483 N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 899906-08-2

N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2633483
CAS No.: 899906-08-2
M. Wt: 423.53
InChI Key: POTAJFXBDMQQNG-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-({3-Phenyl-1,4-Diazaspiro[4.4]Nona-1,3-Dien-2-yl}Sulfanyl)Acetamide is a synthetic acetamide derivative characterized by a 1,4-diazaspiro[4.4]nona-1,3-diene core fused with a phenyl group at position 3 and a sulfanyl-linked acetamide moiety. The 3,5-dimethoxyphenyl substituent on the acetamide group introduces electron-donating methoxy groups, which may enhance solubility and influence intermolecular interactions.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-28-18-12-17(13-19(14-18)29-2)24-20(27)15-30-22-21(16-8-4-3-5-9-16)25-23(26-22)10-6-7-11-23/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTAJFXBDMQQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyphenyl derivatives and spirocyclic diazaspiro compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of N-(3,5-Dimethoxyphenyl)-2-({3-Phenyl-1,4-Diazaspiro[4.4]Nona-1,3-Dien-2-yl}Sulfanyl)Acetamide, a comparative analysis with structurally analogous compounds is critical. Below is a detailed comparison based on molecular structure, physicochemical properties, and synthetic pathways.

Key Structural Analogues

The following compounds (Table 1) share structural motifs with the target molecule, including spirocyclic diazine cores, sulfanyl linkages, and substituted acetamide groups.

Compound ID Molecular Formula Molecular Weight (g/mol) Substituent on Acetamide Spiro Ring System
Target Compound C₂₄H₂₇N₃O₃S (inferred) ~437.56 (estimated) 3,5-Dimethoxyphenyl 1,4-Diazaspiro[4.4]nona
C250-0084 C₂₂H₂₃N₃O₂S 393.51 4-Methoxyphenyl 1,4-Diazaspiro[4.4]nona
C250-0188 C₂₄H₂₇N₃O₃S 437.56 3,5-Dimethoxyphenyl 1,4-Diazaspiro[4.5]deca

Table 1 : Structural comparison of spirocyclic acetamide derivatives.

Functional Differences

Spiro Ring Size: The target compound and C250-0084 share a 1,4-diazaspiro[4.4]nona ring, whereas C250-0188 features a larger 1,4-diazaspiro[4.5]deca system. The expanded spiro ring in C250-0188 increases molecular weight (437.56 vs. Smaller spiro rings (e.g., [4.4]) are associated with higher rigidity, which could enhance selectivity in enzyme inhibition .

Substituent Position on Phenyl Group :

  • The 3,5-dimethoxyphenyl group (target compound and C250-0188) introduces steric and electronic effects distinct from the 4-methoxyphenyl group in C250-0083. Meta-substitution (3,5-) may improve π-π stacking interactions compared to para-substitution (4-) .

Synthetic Pathways :

  • While direct synthesis data for the target compound is unavailable, analogues like C250-0084 and C250-0188 are synthesized via multi-step protocols involving:

  • Thiol-ether coupling (e.g., reaction of spirocyclic thiols with α-haloacetamides).
  • Base-mediated nucleophilic substitution (e.g., Na₂CO₃ in aqueous conditions) .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The 3,5-dimethoxyphenyl group enhances hydrophilicity compared to non-polar phenyl substituents. This is critical for bioavailability in drug design.
  • Stability : Sulfanyl linkages (C–S bonds) in these compounds are susceptible to oxidative degradation, necessitating stabilization strategies during formulation .

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dimethoxyphenyl group and a diazaspiro nonane moiety. Its molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings and methoxy groups.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide demonstrate potent anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : A related compound, RX-5902 (1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine), showed strong growth inhibition across various human cancer cell lines with IC50 values between 10 and 20 nM. This effect was attributed to the inhibition of p68 RNA helicase activity and downregulation of β-catenin pathway genes such as c-Myc and cyclin D1 .

The proposed mechanisms behind the biological activity of this class of compounds include:

  • Targeting RNA Helicases : The interaction with RNA helicases like p68 is critical for disrupting cancer cell proliferation.
  • Modulation of Signaling Pathways : Inhibition of the β-catenin signaling pathway leads to decreased expression of oncogenes.

Case Study 1: RX-5902

A comprehensive study on RX-5902 revealed its mechanism involving direct binding to Y593 phospho-p68 RNA helicase, which resulted in the inhibition of ATPase activity and subsequent downregulation of oncogenic pathways . This highlights the potential therapeutic applications of compounds structurally similar to N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide.

Case Study 2: Structure Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications in the phenyl ring or substitution patterns can significantly affect biological activity. For instance, variations in methoxy group positioning have been linked to enhanced potency against specific cancer types.

Data Tables

PropertyValue
Molecular FormulaC20H24N4O2SC_{20}H_{24}N_4O_2S
Anticancer IC50 (RX-5902)10 - 20 nM
Key Targetsp68 RNA helicase

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